molecular formula C10H20N2O3 B6268558 tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate CAS No. 154656-96-9

tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate

Cat. No. B6268558
CAS RN: 154656-96-9
M. Wt: 216.3
InChI Key:
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Description

“tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate” is a chemical compound with a molecular weight of 216.28 . It is used as a protected amine in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyl alcohol, which can be derived commercially from isobutane as a co-product of propylene oxide production . The compound can also be synthesized from tert-Butyl N-(3-hydroxypropyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-7H2,1-4H3,(H,11,13)(H,12,14) . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide .

It has a refractive index of n20/D 1.453 and a density of 1.025 g/mL at 20 °C .

Safety and Hazards

The compound should not be released into the environment . Personal protective equipment should be worn when handling this compound, and it should be stored in a dry, cool, and well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-aminopropionitrile followed by the addition of methyl isocyanate. The resulting intermediate is then treated with acid to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-aminopropionitrile", "methyl isocyanate", "acid" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-aminopropionitrile in the presence of a suitable solvent and a catalyst to yield the intermediate tert-butyl N-[3-(aminopropyl)]carbamate.", "Step 2: Methyl isocyanate is added to the reaction mixture and allowed to react with the intermediate to form tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate.", "Step 3: The resulting intermediate is then treated with acid to yield the final product, tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate." ] }

CAS RN

154656-96-9

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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